Benzo[d]isothiazol-7-ylmethanamine Benzo[d]isothiazol-7-ylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20351497
InChI: InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2
SMILES:
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol

Benzo[d]isothiazol-7-ylmethanamine

CAS No.:

Cat. No.: VC20351497

Molecular Formula: C8H8N2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]isothiazol-7-ylmethanamine -

Specification

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
IUPAC Name 1,2-benzothiazol-7-ylmethanamine
Standard InChI InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2
Standard InChI Key JZMQETCFFFDRLB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)CN)SN=C2

Introduction

Chemical Identity and Structural Features

Benzo[d]isothiazol-7-ylmethanamine (CAS: 1493572-84-1) has the molecular formula C₈H₈N₂S and a molecular weight of 164.23 g/mol . Its structure consists of a fused benzene and isothiazole ring system, with a methylamine group (-CH₂NH₂) attached at the 7-position (Figure 1). The isothiazole moiety contains sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electronic and reactive properties.

Key Structural Attributes:

  • Aromatic system: The benzo[d]isothiazole core enables π-π interactions, relevant in drug-receptor binding.

  • Methanamine substituent: The primary amine group enhances solubility and provides a site for functionalization.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of Benzo[d]isothiazol-7-ylmethanamine typically involves functionalization of preconstructed benzo[d]isothiazole scaffolds. One reported method (19% yield) involves:

  • Reduction of nitro intermediates: 7-Nitro-1,2-benzisothiazole is treated with sodium sulfide in ethanol-water at 60°C .

  • Purification: Column chromatography (silica gel, dichloromethane-methanol) yields the target compound .

Challenges: Low yields due to competing side reactions and stringent purification requirements.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight164.23 g/mol
SolubilityModerate in polar solvents (e.g., DCM, ethanol)
Melting PointNot reported (analogs: 120–150°C)
StabilityAir-sensitive; store under inert gas

Applications in Medicinal Chemistry

Antipsychotic Drug intermediates

The benzo[d]isothiazole scaffold is a key fragment in drugs like lurasidone and ziprasidone . The 7-methanamine substituent may serve as a pharmacophore for CNS-targeting molecules.

Future Directions

  • Yield Optimization: Explore photocatalytic or flow-chemistry methods to improve synthesis efficiency .

  • Biological Screening: Evaluate this compound’s efficacy in neurodegenerative and metabolic disease models.

  • Structural Analog Development: Modify the amine group to enhance bioavailability or target specificity.

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